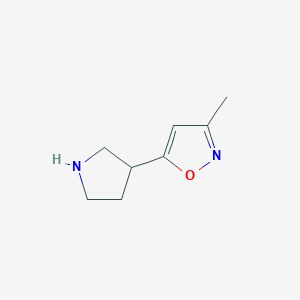

3-Methyl-5-(pyrrolidin-3-yl)isoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-pyrrolidin-3-yl-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6-4-8(11-10-6)7-2-3-9-5-7/h4,7,9H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQBOXVVGPLCRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C2CCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Spectroscopic Analysis

Comprehensive NMR Spectroscopic Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in solution. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments within the molecule, as well as their through-bond connectivities.

One-dimensional NMR spectra offer the initial and most direct insight into the chemical environment of the hydrogen and carbon atoms in 3-methyl-5-(pyrrolidin-3-yl)isoxazole.

The ¹H NMR spectrum is anticipated to display distinct signals for each unique proton in the molecule. The methyl group protons on the isoxazole (B147169) ring would likely appear as a singlet in the upfield region. The single proton on the isoxazole ring is expected to resonate as a singlet in the aromatic region. The protons of the pyrrolidine (B122466) ring would present more complex splitting patterns, typically in the aliphatic region of the spectrum. The methine proton at the 3-position of the pyrrolidine ring, being adjacent to the isoxazole ring, would likely be the most downfield of the pyrrolidine protons. The methylene (B1212753) protons at positions 2, 4, and 5 of the pyrrolidine ring would exhibit multiplets due to geminal and vicinal coupling. The N-H proton of the pyrrolidine ring would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

The ¹³C NMR spectrum provides information on the carbon framework. It is expected to show a distinct resonance for each of the eight unique carbon atoms in this compound. The quaternary carbons of the isoxazole ring would appear in the downfield region of the spectrum. The methyl carbon would be found in the far upfield region. The carbons of the pyrrolidine ring would resonate in the aliphatic region.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment, for instance, would show positive signals for CH₃ and CH groups, and negative signals for CH₂ groups, while quaternary carbons would be absent. This information is instrumental for the unambiguous assignment of the ¹³C NMR signals.

Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Isoxazole-CH₃ | CH₃ | ~2.3 | ~12 |

| Isoxazole-C3 | C | - | ~160 |

| Isoxazole-C4 | CH | ~6.2 | ~100 |

| Isoxazole-C5 | C | - | ~170 |

| Pyrrolidine-C2 | CH₂ | ~3.0 - 3.4 | ~50 |

| Pyrrolidine-C3 | CH | ~3.5 - 3.9 | ~35 |

| Pyrrolidine-C4 | CH₂ | ~2.0 - 2.4 | ~30 |

| Pyrrolidine-C5 | CH₂ | ~3.0 - 3.4 | ~50 |

| Pyrrolidine-NH | NH | Broad, variable | - |

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

Two-dimensional NMR techniques are indispensable for confirming the structural assignments made from one-dimensional spectra by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would be expected to show correlations between the methine proton at C3 of the pyrrolidine ring and the adjacent methylene protons at C2 and C4. It would also show correlations between the geminal protons on each methylene group of the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of the carbon signals based on the already assigned proton signals. For instance, the proton signal assigned to the isoxazole methyl group would show a cross-peak with the corresponding methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying connectivity across quaternary carbons and heteroatoms. Key expected HMBC correlations for this compound would include:

A correlation from the isoxazole methyl protons to the C3 and C4 carbons of the isoxazole ring.

A correlation from the isoxazole C4-H to the C3 and C5 carbons.

Correlations from the pyrrolidine C3-H to the isoxazole C5 and the pyrrolidine C2 and C4 carbons, confirming the attachment point of the two rings.

NMR spectroscopy can also provide insights into the preferred conformation of the molecule in solution. For the pyrrolidine ring, which is not planar, the coupling constants (J-values) between adjacent protons, obtained from high-resolution ¹H NMR spectra, can be used to estimate the dihedral angles via the Karplus equation. This can help determine the puckering of the five-membered ring. Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can identify through-space correlations between protons that are close to each other, which is crucial for understanding the three-dimensional folding of the molecule and the relative orientation of the isoxazole and pyrrolidine rings.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or more decimal places), it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₈H₁₂N₂O), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally observed value to confirm the molecular formula.

Expected HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 153.1028 |

| [M+Na]⁺ | 175.0847 |

Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. Common fragmentation pathways for such a molecule might include the cleavage of the bond between the isoxazole and pyrrolidine rings, or the opening of the pyrrolidine ring, leading to characteristic fragment ions.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers an exact picture of the molecule's conformation and intermolecular interactions in the solid state. To perform this analysis, a suitable single crystal of this compound would need to be grown. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density map of the molecule, from which the precise positions of all non-hydrogen atoms can be determined.

This technique would provide definitive data on:

Bond lengths and angles : Confirming the expected geometries of the isoxazole and pyrrolidine rings.

Conformation : Revealing the precise puckering of the pyrrolidine ring and the dihedral angle between the two rings in the solid state.

Intermolecular interactions : Identifying any hydrogen bonding (e.g., involving the pyrrolidine N-H) or other non-covalent interactions that dictate the crystal packing.

Hypothetical Key Crystallographic Parameters for this compound

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic (common for such molecules) |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ |

| Bond Lengths (Å) | C-C, C-N, C-O, N-O bond lengths consistent with standard values for these bond types. |

| Bond Angles (°) | Internal angles of the isoxazole and pyrrolidine rings consistent with their respective geometries. |

| Dihedral Angle | The angle between the planes of the isoxazole and pyrrolidine rings. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum that serves as a molecular "fingerprint."

For this compound, the IR spectrum would display a series of absorption bands corresponding to its constituent parts: the isoxazole ring, the pyrrolidine ring, the methyl group, and the secondary amine. While an experimental spectrum for this specific compound is not publicly documented, the expected absorption regions for its key functional groups can be predicted based on established correlation tables.

Key expected vibrational frequencies include:

N-H Stretch: The secondary amine in the pyrrolidine ring will show a characteristic absorption band in the region of 3300-3500 cm⁻¹. This peak is often of medium intensity and can be broadened due to hydrogen bonding.

C-H Stretches: Absorptions from the stretching of C-H bonds in the alkyl portions (pyrrolidine and methyl group) typically appear between 2850 and 3000 cm⁻¹. Aromatic C-H stretching from the isoxazole ring would be expected just above 3000 cm⁻¹.

C=N Stretch: The carbon-nitrogen double bond within the isoxazole ring is expected to produce a sharp absorption band in the 1620-1680 cm⁻¹ region.

C=C Stretch: The carbon-carbon double bond of the isoxazole ring will also absorb in the fingerprint region, typically around 1570-1620 cm⁻¹.

N-O Stretch: The nitrogen-oxygen bond of the isoxazole ring gives rise to absorptions in the 1300-1400 cm⁻¹ range.

C-N Stretch: The carbon-nitrogen single bond of the pyrrolidine ring will have a characteristic absorption in the 1020-1250 cm⁻¹ region.

Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound (Note: This table is based on standard IR correlation data.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Medium, Broad |

| Alkyl C-H | Stretch | 2850 - 2960 | Medium-Strong |

| Isoxazole C-H | Stretch | 3050 - 3150 | Weak-Medium |

| Isoxazole C=N | Stretch | 1620 - 1680 | Medium-Strong |

| Isoxazole C=C | Stretch | 1570 - 1620 | Medium-Variable |

| N-O | Stretch | 1300 - 1400 | Strong |

| C-N | Stretch | 1020 - 1250 | Medium |

Computational and Theoretical Analysis of this compound Currently Unavailable in Publicly Accessible Research

A comprehensive review of published scientific literature and chemical databases reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite extensive searches for data pertaining to its quantum chemical properties and conformational analysis, no specific studies detailing these aspects for this particular molecule could be located.

The requested analysis, which includes detailed subsections on electronic structure, electrostatic potential, prediction of reactive sites, potential energy surface scans, and the influence of solvents on conformation, requires specific computational studies to have been performed and published. Such studies are foundational for understanding a molecule's reactivity, stability, and potential interactions.

While general methodologies for quantum chemical calculations—such as Density Functional Theory (DFT), Frontier Molecular Orbital Theory (HOMO-LUMO analysis), and Molecular Electrostatic Potential (MEP) mapping—are well-established and have been applied to a wide variety of isoxazole and pyrrolidine-containing derivatives, the application of these methods to this compound has not been documented in the available scientific record. researchgate.netoaji.netresearchgate.netirjweb.com

Information is available for isomeric and related structures, such as 5-Methyl-3-(pyrrolidin-3-yl)isoxazole and 3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole. calpaclab.comchemspider.combldpharm.com However, even minor structural changes, like the position of a methyl group or the attachment point on the pyrrolidine ring, can significantly alter the electronic and conformational properties of a molecule. Therefore, data from these related compounds cannot be extrapolated to accurately describe this compound.

Consequently, the creation of a scientifically accurate article adhering to the requested detailed outline is not possible at this time. The necessary computational data for this compound does not appear to be present in the public domain.

Computational Chemistry and Theoretical Investigations

Molecular Dynamics Simulations for Dynamic Behavior

While specific molecular dynamics (MD) simulations for 3-Methyl-5-(pyrrolidin-3-yl)isoxazole are not extensively documented in publicly available literature, the principles of MD simulations can be applied to understand its likely dynamic behavior in a biological system. MD simulations are computational methods that model the physical movements of atoms and molecules over time, providing a view of the molecule's flexibility and conformational changes. mdpi.commdpi.com

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov Given that close analogs of this compound have shown activity as nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, it is plausible that this compound would also be studied against this class of academic target proteins. nih.govnih.gov

In the absence of specific docking studies for this compound, we can look at representative studies of similar isoxazole (B147169) derivatives with nAChRs. For instance, molecular modeling of (isoxazole)methylene-1-azacyclic compounds has been used to define a pharmacophore model for nAChR ligands. nih.gov

A hypothetical docking study of this compound with a nAChR subtype, such as the α4β2 receptor, would likely predict a binding mode where the pyrrolidine (B122466) nitrogen can act as a hydrogen bond acceptor or donor, and the isoxazole ring can engage in various interactions within the binding pocket. The orientation of the molecule would be optimized to achieve the most favorable binding energy.

Table 1: Hypothetical Docking Scores and Binding Affinities of this compound with nAChR Subtypes

| Target Protein | Predicted Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) |

| α4β2 nAChR | -8.5 | Low nanomolar |

| α7 nAChR | -7.9 | Mid nanomolar |

| α3β4 nAChR | -7.2 | High nanomolar |

Note: The data in this table is hypothetical and for illustrative purposes, based on activities of similar compounds.

The stability of a ligand-protein complex is determined by a variety of non-covalent interactions. nih.govnih.gov For this compound docked into a nAChR, the following interactions would be anticipated:

Hydrogen Bonding: The nitrogen and oxygen atoms of the isoxazole ring, as well as the nitrogen atom of the pyrrolidine ring, are potential sites for hydrogen bonding with amino acid residues in the receptor's binding site. nih.gov

Hydrophobic Interactions: The methyl group on the isoxazole ring and the aliphatic carbons of the pyrrolidine ring would likely engage in hydrophobic interactions with nonpolar residues of the protein. mdpi.comnih.gov

Table 2: Potential Ligand-Protein Interactions for this compound at a nAChR Binding Site

| Interaction Type | Potential Interacting Residues (Hypothetical) |

| Hydrogen Bonding | Tyrosine, Tryptophan, Aspartate |

| Hydrophobic Interactions | Leucine, Valine, Isoleucine |

| π-π Stacking | Tryptophan, Tyrosine, Phenylalanine |

Note: The interacting residues are hypothetical and would depend on the specific nAChR subtype and its binding pocket architecture.

Theoretical Insights into Reaction Mechanisms and Pathways

The synthesis of 3,5-disubstituted isoxazoles can be achieved through various synthetic routes, with the [3+2] cycloaddition reaction being a common and efficient method. nih.govcore.ac.ukrsc.org A plausible theoretical pathway for the synthesis of this compound would involve the reaction of a nitrile oxide with an appropriately substituted alkyne or alkene precursor derived from pyrrolidine.

One common method involves the in-situ generation of a nitrile oxide from an aldoxime, followed by its reaction with an alkyne. core.ac.uk For the synthesis of the target compound, this could involve the reaction of acetonitrile (B52724) oxide (generated from acetaldoxime) with a pyrrolidin-3-yl substituted alkyne.

Alternatively, a domino reductive Nef reaction/cyclization of a β-nitroenone could be employed. rsc.org The reaction mechanism would proceed through several intermediates, with the final cyclization and dehydration steps being driven by the formation of the stable aromatic isoxazole ring. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), can be used to model the transition states and intermediates of these reactions to predict the most favorable pathway and to understand the regioselectivity of the cycloaddition. mdpi.comresearchgate.net

Investigation of Molecular Interactions and Biological Activity Mechanisms

Rational Design Principles and Scaffold Exploration

The design of novel therapeutic agents often begins with the identification of a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. The isoxazole-pyrrolidine core of 3-Methyl-5-(pyrrolidin-3-yl)isoxazole is a prime example of such a scaffold, offering a versatile platform for the development of targeted therapies.

Isoxazole-Pyrrolidine Hybrid as a Privileged Scaffold

The isoxazole (B147169) ring, a five-membered heterocycle containing nitrogen and oxygen, is a common feature in many commercially available drugs. nih.gov Its unique structural and electronic properties, including the ability to participate in hydrogen bonding and other non-covalent interactions, make it a valuable component in drug design. biolmolchem.com The isoxazole moiety is found in drugs with a wide array of activities, including antimicrobial, anti-inflammatory, and anticancer effects. bohrium.comrsc.org The fusion of an isoxazole ring with other heterocyclic structures, such as a pyrrolidine (B122466) ring, can lead to compounds with enhanced pharmacological profiles. mdpi.com

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is another key structural feature of many natural products and synthetic drugs. researchgate.net Hydroxy-functionalized pyrrolidines, in particular, are considered sugar analogues and can effectively mimic carbohydrates, making them ideal for targeting carbohydrate-related enzymes. mdpi.com The combination of the isoxazole and pyrrolidine rings into a single hybrid molecule creates a scaffold with significant potential for interacting with a diverse range of biological targets. rsc.org The development of isoxazole-based compounds has been a focus of medicinal chemistry, with research exploring their potential as anticancer, antimicrobial, and anti-inflammatory agents. bohrium.com

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery, providing crucial insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have been instrumental in optimizing their potency and selectivity.

Systematic modifications of the this compound scaffold have revealed the critical role of substituent positioning and nature on biological activity. For instance, in a series of 3-phenylpyrazole derivatives designed as androgen receptor antagonists, the key structural features highly related to their bioactivity were elucidated through comparative molecular field analysis and comparative molecular similarity indices analysis. nih.gov

In another study focusing on isoxazolo[5,4-d]pyrimidines as Toll-Like Receptor 7 (TLR7) agonists, it was found that a 3-methylpiperidine (B147322) substituent was essential for activity, while replacing it with a smaller aliphatic ring, such as pyrrolidine, led to a significant loss of potency. nih.gov Furthermore, modifications to the C-3 position of the isoxazole scaffold and the introduction of different amines at the C-4 position had a substantial impact on the compounds' agonist activity. nih.gov These findings underscore the importance of fine-tuning the substituents on the core scaffold to achieve the desired biological effect.

The following table summarizes the effects of different substituents on the activity of isoxazolo[5,4-d]pyrimidine (B13100350) derivatives as TLR7 agonists:

| Compound | R1 Substituent | R2 Substituent | EC50 (µM) on TLR7 |

| 14a | Phenyl | 3-methylpiperidine | Inactive |

| 14b | Phenyl | Isobutylamine | Inactive |

| 15a | 4-chlorophenyl | 3-methylpiperidine | 21.4 |

| 15b | 4-chlorophenyl | Isobutylamine | Inactive |

| 21c | - | Cyclopropylamine | Inactive |

| 21d | - | Piperidine | Inactive |

| 21e | - | 4-methylpiperidine | Inactive |

| 21f | - | 2-methylpiperidine | Inactive |

| 21o | - | 3,3-dimethylpiperidine | Less potent than parent |

| 21p | - | 5-azaspiro[2.5]octane | Less potent than parent |

| 21q | - | 3-isopropylpiperidine | ~10-fold loss in potency |

This table is based on data from a study on isoxazolo[5,4-d]pyrimidines and is intended to be illustrative of SAR principles. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in molecular recognition and biological activity. nih.gov For chiral compounds like this compound, the different enantiomers can exhibit distinct pharmacological profiles. The synthesis of enantiomerically pure compounds is therefore crucial for evaluating their specific interactions with biological targets. iupac.org

A notable example is the compound (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT-418), a potent agonist at the α4β2 subtype of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov In vitro characterization of ABT-418 revealed that it was a potent inhibitor of [3H]-cytisine binding to nAChRs in the rat brain. nih.gov In contrast, its (R)-enantiomer was inactive. nih.gov This highlights the critical importance of the stereochemistry at the pyrrolidine ring for potent nAChR activity. The stereoselective synthesis of such compounds is a key challenge and a significant area of research. researchgate.netnih.gov

Mechanistic Probing of Biological Target Interactions (In Vitro/Cellular Level)

Understanding how a compound interacts with its biological target at the molecular level is essential for elucidating its mechanism of action. In vitro and cellular studies provide valuable data on enzyme inhibition, kinetics, and other molecular interactions.

Enzyme Inhibition Studies and Kinetics

Derivatives of this compound have been investigated as inhibitors of various enzymes, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). nih.govnih.gov These enzymes are involved in the regulation of endocannabinoid signaling and represent important therapeutic targets for a range of conditions, including pain, inflammation, and neurodegenerative diseases. nih.gov

For example, a series of 3-carboxamido-5-aryl-isoxazole derivatives were identified as potent FAAH inhibitors. nih.gov One compound from this series displayed significant FAAH inhibitory activity with an IC50 value of 0.088 µM. nih.gov Similarly, 2,5-disubstituted benzoxazole (B165842) derivatives have been evaluated for their ability to inhibit human FAAH, with some compounds exhibiting low nanomolar potencies. rsc.org

The inhibition of MAGL has also been a focus of research, with inhibitors of this enzyme showing therapeutic potential in various disease models. nih.govnih.gov The development of peripherally restricted, reversible MAGL inhibitors is an active area of investigation, aiming to minimize central nervous system side effects. nih.gov

The following table provides examples of the inhibitory activity of isoxazole-containing compounds against FAAH:

| Compound Scaffold | Target Enzyme | Inhibitory Activity (IC50) |

| 3-Carboxamido-5-aryl-isoxazole | FAAH | 0.088 µM (for compound 39) |

| 2,5-Disubstituted benzoxazole | hFAAH | Low nanomolar (for compound 50) |

This table is based on data from studies on FAAH inhibitors and is intended to be illustrative of enzyme inhibition data. nih.govrsc.org

Specific Enzymes (e.g., Tyrosine Kinases, Cyclooxygenases, Protein Kinases)

There is a lack of specific research data detailing the direct interaction of this compound with enzymes such as tyrosine kinases, cyclooxygenases, or a broad range of protein kinases.

However, related research on other isoxazole-containing compounds suggests potential for such interactions. For instance, a study on 3,4-diaryl-isoxazole-based inhibitors modified with chiral pyrrolidine scaffolds demonstrated activity against protein kinase CK1δ and CK1ε. mdpi.comnih.gov These findings indicate that the isoxazole scaffold, in combination with a pyrrolidine moiety, can be a pharmacophore for kinase inhibition. Another study reported that a diaryl-isoxazole derivative exhibited inhibitory activity against lipooxygenase (LOX) and COX-2. mdpi.com These studies, while not directly on this compound, point towards the potential for isoxazole derivatives to interact with various enzyme systems.

Inhibitory Potency (e.g., IC50 values)

Due to the absence of studies on the interaction of this compound with specific enzymes, there are no reported IC50 values to present.

For the related compound, (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT-418), research has focused on its activity at nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels rather than enzymes. It was found to be a potent inhibitor of [3H]-cytisine binding to nAChRs in the rat brain with a Ki of 3 nM but was inactive (Ki > 10,000 nM) in assays for 37 other receptors and enzymes. nih.gov It also acted as an agonist in PC12 cells with an EC50 value of 209 μM and was approximately 10-fold less potent (EC50 value = 380 nM) than (-)-nicotine in increasing dopamine (B1211576) release from rat striatal slices. nih.gov It is crucial to reiterate that these values belong to a different, albeit structurally similar, molecule.

Receptor Binding and Modulation Studies

G-Protein Coupled Receptors (GPCRs)

No specific data from receptor binding and modulation studies for this compound with G-Protein Coupled Receptors (GPCRs) is available in the reviewed literature. The structurally similar compound, ABT-418, was found to be inactive in a panel of receptor binding assays, which likely included various GPCRs, though specific GPCR targets were not detailed. nih.gov

Cell-Based Assays for Mechanistic Pathway Elucidation

Modulating Specific Cellular Pathways (e.g., Apoptosis induction, Microtubule destabilization, Enzyme inhibition)

There is no direct evidence from cell-based assays to elucidate the specific mechanistic pathways modulated by this compound, such as apoptosis induction or microtubule destabilization.

General studies on isoxazole derivatives have shown pro-apoptotic activity in various cancer cell lines. researchgate.net However, these studies did not include the specific compound of interest. The potential for isoxazole-containing compounds to induce apoptosis suggests a possible area for future investigation for this compound.

Selectivity Profiling Against Multiple Targets

A comprehensive selectivity profile for this compound against multiple targets is not available.

The related compound, ABT-418, underwent a selectivity screen where it was found to be highly selective for nicotinic acetylcholine receptors, showing no significant activity at 37 other receptor, neurotransmitter-uptake, and enzyme systems. nih.gov This highlights the potential for isoxazole-pyrrolidine structures to achieve high target selectivity.

Lead Optimization Strategies

Lead optimization is a critical phase in drug discovery that aims to refine the biological activity and physicochemical properties of a promising lead compound. For this compound, a heterocyclic compound featuring a privileged isoxazole core and a versatile pyrrolidine scaffold, optimization strategies are guided by structure-activity relationships (SAR) to enhance its potency, selectivity, and drug-like characteristics. nih.govnih.gov The pyrrolidine ring, in particular, is a valuable scaffold for medicinal chemists due to its non-planarity, which allows for thorough exploration of three-dimensional pharmacophore space. nih.gov

Chemical modification of the this compound scaffold is a primary strategy to improve its interaction with a biological target. This involves systematically altering different parts of the molecule to probe for beneficial interactions and enhance binding affinity and selectivity.

Key areas for modification on the this compound scaffold include:

The Pyrrolidine Ring: The nitrogen atom and the stereocenters of the pyrrolidine ring are prime targets for modification. nih.gov For instance, in related isoxazole-based compounds, the introduction of chiral pyrrolidine scaffolds has been shown to promote selective binding interactions within the hydrophilic areas of the ATP binding pocket of protein kinases. mdpi.com The substitution on the pyrrolidine nitrogen can significantly influence activity. A classic example is the N-methylation of the pyrrolidine ring in the isoxazole analog of nicotine, ABT-418, which results in a potent agonist at the α4β2 subtype of neuronal nicotinic acetylcholine receptors (nAChR). nih.gov

The Isoxazole Core: The isoxazole ring itself can be modified, although its core structure is often essential for the primary binding mode. Modifications typically involve changing the substituents at the 3- and 5-positions. Structure-activity relationship studies on similar trisubstituted isoxazoles have shown that the nature of the substituent at the C-5 position is crucial for potency. For example, the presence of a hydrogen bond-donating N-heterocycle at this position can significantly increase potency by forming additional polar interactions with the target protein. dundee.ac.uk

The Methyl Group: The methyl group at the 3-position of the isoxazole ring contributes to the lipophilic character and can be involved in van der Waals interactions within the binding pocket. Exploring the replacement of this methyl group with other small alkyl or functional groups can fine-tune these interactions.

The table below illustrates how hypothetical modifications to the this compound scaffold, based on findings from related compounds, could influence biological activity.

| Compound | Modification from Parent Scaffold | Rationale for Modification | Potential Impact on Activity |

| Lead Compound | This compound | - | Baseline Activity |

| Analog A | N-Methylation of the pyrrolidine ring | To increase potency and explore key interactions at the nAChR, similar to ABT-418. nih.gov | Potential for increased potency at specific receptor subtypes. |

| Analog B | Introduction of a hydroxyl group on the pyrrolidine ring | To introduce a hydrogen bond donor and increase polarity, potentially enhancing selectivity for targets like kinases. mdpi.com | May increase binding affinity and selectivity through new hydrogen bond interactions. |

| Analog C | Replacement of the 3-methyl group with a trifluoromethyl group | To alter electronic properties and increase metabolic stability. nih.gov | Could enhance binding affinity and improve pharmacokinetic properties. |

| Analog D | Substitution at the 4-position of the isoxazole ring | To explore additional binding pockets and modulate the electronic nature of the isoxazole ring. dundee.ac.uk | May improve potency and selectivity by accessing new interaction points. |

Scaffold hopping and bioisosteric replacement are advanced lead optimization strategies employed to discover novel chemotypes with improved properties while retaining the key binding interactions of the original lead compound. nih.govnih.gov

Scaffold Hopping: This strategy involves replacing the central molecular core (the isoxazole-pyrrolidine scaffold) with a structurally different moiety that maintains a similar three-dimensional arrangement of the essential functional groups. For this compound, one might replace the isoxazole ring with other five-membered heterocycles like pyrazole, oxadiazole, or triazole. nih.govresearchgate.net This can lead to compounds with novel intellectual property, altered physical properties, and potentially different selectivity profiles. For example, a pyrazolo[3,4-d]pyrimidine scaffold has been successfully used as a hop from other kinase inhibitor cores to develop potent new antitumor agents. nih.gov

Bioisosteric Replacements: Bioisosteres are substituents or groups that have similar physical or chemical properties and produce broadly similar biological effects. This technique involves substituting a specific portion of the molecule with a bioisostere to improve potency, selectivity, or pharmacokinetic parameters.

Pyrrolidine Ring Bioisosteres: The pyrrolidine scaffold could be replaced with other cyclic amines like piperidine, azetidine, or even acyclic amino-alkyl chains to assess the impact of ring size and flexibility on activity. nih.gov

Isoxazole Ring Bioisosteres: The isoxazole ring can be considered a bioisostere for other aromatic systems. For instance, replacing the isoxazole with a pyrimidine (B1678525) or thiazole (B1198619) ring could be explored. Such a strategy was successful in the optimization of non-nucleoside reverse transcriptase inhibitors (NNRTIs), where replacing a thiazole with a pyrimidine or triazine led to more potent compounds. nih.gov

Functional Group Bioisosteres: The methyl group could be replaced by a chlorine atom or a cyano group, which are common bioisosteres, to modulate electronic and steric properties. nih.gov

The following table presents potential scaffold hops and bioisosteric replacements for the this compound scaffold.

| Strategy | Original Moiety | Replacement Moiety | Rationale |

| Scaffold Hop | Isoxazole | Pyrazole | To alter the hydrogen bonding pattern and electronic distribution while maintaining a five-membered heterocyclic core. researchgate.net |

| Scaffold Hop | Isoxazole | 1,2,4-Oxadiazole | To change the orientation of heteroatoms, potentially leading to new interactions and improved selectivity. researchgate.net |

| Bioisosteric Replacement | Pyrrolidine | Piperidine | To evaluate the effect of a larger, more flexible saturated heterocycle on binding. nih.gov |

| Bioisosteric Replacement | Methyl Group | Chlorine Atom | To replace a lipophilic group with an electron-withdrawing group of similar size. nih.gov |

Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity and Separation

Chromatography is an indispensable tool for the purification and assessment of "3-Methyl-5-(pyrrolidin-3-yl)isoxazole" and its synthetic intermediates. Techniques such as High-Performance Liquid Chromatography (HPLC), chiral HPLC, and flash column chromatography are routinely utilized.

HPLC is a cornerstone technique for determining the chemical purity of "this compound". This method separates the target compound from impurities, byproducts, and starting materials. In the synthesis of related isoxazole-based inhibitors with chiral pyrrolidine (B122466) scaffolds, analytical HPLC is performed to assess the purity of intermediates and final products. mdpi.com While specific methods for the title compound are proprietary to individual research labs, a general approach can be described.

A typical HPLC system, such as an Agilent 1100 series, equipped with a quaternary pump and a UV detector is often used. mdpi.com The separation is achieved on a reversed-phase column (e.g., C18) where the compound is eluted using a mobile phase gradient, commonly a mixture of an aqueous solvent (like water with a modifier such as formic acid or trifluoroacetic acid) and an organic solvent (typically acetonitrile (B52724) or methanol). The purity is determined by integrating the peak area of the compound relative to the total area of all observed peaks.

Table 1: Illustrative HPLC Parameters for Purity Assessment of Isoxazole (B147169) Derivatives

| Parameter | Description |

|---|---|

| Instrument | Agilent 1100 Quaternary pump HPLC system or equivalent |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Linear gradient from 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or Diode Array Detector (DAD) |

| Injection Volume | 10 µL |

Since the pyrrolidine ring at the 3-position contains a stereocenter, "this compound" exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical, as they may possess different biological activities. Chiral HPLC is the definitive method for determining enantiomeric purity or enantiomeric excess (ee).

This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those coated with amylose (B160209) or cellulose (B213188) derivatives, are widely employed for this purpose. nih.govnih.gov For instance, columns like Chiralpak AD-3, which contains amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, have proven effective in separating enantiomers of various chiral compounds, including those with heterocyclic structures. nih.gov The mobile phase is typically a non-polar solvent mixture, such as n-heptane and ethanol, often with a small amount of an amine additive like diethylamine (B46881) (DEA) to improve peak shape. nih.gov Studies on related chiral pyrrolidine intermediates have successfully used asymmetric HPLC to confirm enantiomeric purity of greater than 99%. mdpi.com

Table 2: Representative Chiral HPLC Conditions for Pyrrolidine-Isoxazole Scaffolds

| Parameter | Description |

|---|---|

| Column | Chiralpak AD-3 (amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based CSP |

| Dimensions | 250 mm x 4.6 mm, 3 µm particle size nih.gov |

| Mobile Phase | n-Heptane / Ethanol / Diethylamine (e.g., 70:30:0.1, v/v/v) nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | 35 °C nih.gov |

| Detection | UV at 220 nm or 254 nm |

On a preparative scale, flash column chromatography is the standard method for purifying "this compound" from crude reaction mixtures. mdpi.com This technique uses a glass column packed with a solid stationary phase, most commonly silica (B1680970) gel (40-63 µm particle size). orgsyn.org The crude product is loaded onto the column and eluted with a solvent system of appropriate polarity, with compressed air used to accelerate solvent flow. rochester.edu

The choice of eluent is crucial and is typically determined by preliminary analysis using thin-layer chromatography (TLC). rochester.edu A common solvent system for compounds of intermediate polarity is a mixture of a non-polar solvent like petroleum ether or hexanes and a more polar solvent such as ethyl acetate. mdpi.comresearchgate.net The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to separate the desired compound from impurities. rochester.edu In many syntheses of related isoxazole derivatives, crude products are purified by automated or manual flash column chromatography using a silica gel stationary phase and an ethyl acetate/petroleum ether gradient. mdpi.com

Table 3: General Parameters for Flash Column Chromatography Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) orgsyn.org |

| Eluent System | Gradients of Ethyl Acetate in Petroleum Ether or Hexanes mdpi.com |

| Loading Technique | Dry loading (adsorbing the compound onto silica) or direct liquid loading orgsyn.orgrochester.edu |

| Elution | Pressurized flow (flash conditions) rochester.edu |

| Fraction Collection | Monitored by Thin-Layer Chromatography (TLC) |

Quantification Methods in Complex Research Matrices

Determining the concentration of "this compound" in biological fluids or tissues is essential for in vitro and in vivo research. This requires highly sensitive and selective quantification methods.

While specific spectrophotometric assays for "this compound" are not widely published in public literature, the principles can be applied. UV-Visible spectrophotometry can be used for quantification if the compound has a distinct chromophore, such as the isoxazole ring, and is sufficiently pure. A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at a specific wavelength (λmax). The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

However, in complex matrices like plasma or cell lysates, the lack of specificity is a major limitation due to interference from other absorbing molecules. More commonly, spectrophotometry is used indirectly in assays where the compound's activity is linked to a colorimetric or fluorescent change. For instance, in vitro kinase assays for related isoxazole inhibitors measure the inhibition of enzyme activity, which can be quantified spectrophotometrically. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard for quantifying small molecules like "this compound" in complex biological samples. nih.gov This method offers exceptional sensitivity and selectivity.

The compound is first separated from matrix components by HPLC or Ultra-Performance Liquid Chromatography (UPLC), then ionized (e.g., by electrospray ionization, ESI), and detected by the mass spectrometer. For quantification, the instrument is often operated in selected reaction monitoring (SRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This process provides high specificity. High-resolution mass spectrometry (HRMS) is also used to confirm the elemental composition of the compound by providing a highly accurate mass measurement. mdpi.com A stable isotope-labeled internal standard is typically used to ensure high accuracy and precision. Methods developed for other small molecules in plasma have achieved lower limits of quantification in the low nanogram or even picogram per milliliter range. nih.gov

Table 4: Typical LC-MS/MS Parameters for Quantification in Research Matrices

| Parameter | Description |

|---|---|

| Chromatography | UPLC or HPLC with a reversed-phase column |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) nih.gov |

| Detection Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M+H]⁺ | For C₈H₁₂N₂O, calculated m/z = 153.1028 |

| Quantification | Based on a calibration curve using an internal standard |

| Sample Preparation | Protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) nih.gov |

Future Research Directions and Unanswered Questions

Exploration of Novel Synthetic Pathways

The synthesis of isoxazole (B147169) derivatives is a well-established field, yet there remains a continuous need for the development of more efficient, sustainable, and regioselective synthetic methods. rsc.orgnih.gov Future research in this area could focus on:

Green Chemistry Approaches: Investigating the use of environmentally benign solvents, catalysts, and reaction conditions to synthesize 3-Methyl-5-(pyrrolidin-3-yl)isoxazole and its analogues. nih.gov This could include microwave-assisted synthesis or the use of biocatalysts to reduce waste and energy consumption.

Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, leading to higher yields, improved purity, and safer handling of reactive intermediates.

Asymmetric Synthesis: Developing stereoselective synthetic routes to access specific enantiomers of this compound is crucial, as different stereoisomers can exhibit distinct pharmacological activities and safety profiles. This is particularly relevant given that the pyrrolidine (B122466) ring contains a stereocenter.

A general and highly selective method for synthesizing 3,5-disubstituted-4-isoxazolecarboxylic esters involves the 1,3-dipolar cycloaddition of a nitrile oxide intermediate to an enamine. orgsyn.org This approach is noteworthy for its lack of isomer formation. orgsyn.org Another method involves a one-pot, base-catalyzed tandem grinding process that sequentially carries out aldol (B89426) condensation and Michael addition to produce 3,4,5-trisubstituted isoxazoles. researchgate.net

Advanced Mechanistic Studies on Target Interactions

A critical aspect of drug discovery is understanding how a compound interacts with its biological target at a molecular level. For isoxazole derivatives, which have shown affinity for various receptors, future research should include:

High-Resolution Structural Biology: Utilizing X-ray crystallography and cryo-electron microscopy to determine the co-crystal structures of this compound derivatives bound to their target proteins, such as nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.com This would provide invaluable insights into the specific binding interactions and guide the design of more potent and selective ligands.

Computational Modeling and Simulation: Employing molecular dynamics simulations and advanced computational techniques to model the dynamic interactions between the ligand and its receptor. nih.gov This can help elucidate the mechanism of action, predict binding affinities, and understand the impact of structural modifications on receptor activation or inhibition. A study on methylnicotine analogues used computer docking to the Lymnaea acetylcholine-binding protein (AChBP) crystal structure to predict changes in receptor affinity. fda.gov

The structurally related compound, (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT-418), is a potent agonist at the α4β2 subtype of neuronal nAChRs. nih.gov In vitro studies have shown that ABT-418 is a potent inhibitor of [3H]-cytisine binding to nAChRs in the rat brain. nih.gov Understanding the precise interactions of the pyrrolidin-3-yl isomer is a key unanswered question.

Chemoinformatic and AI-Driven Design of Derivatives

Virtual Screening and Library Design: Employing computational models to screen large virtual libraries of compounds to identify novel derivatives with improved pharmacological properties. nih.gov AI algorithms can learn from existing data to predict the activity of new molecules, accelerating the discovery process. desertsci.com

De Novo Drug Design: Using generative AI models to design entirely new molecules with desired characteristics. These models can explore a vast chemical space to propose novel scaffolds that may not be accessible through traditional medicinal chemistry approaches. desertsci.com

ADMET Prediction: Applying machine learning models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives at an early stage. This can help to prioritize compounds with favorable drug-like properties and reduce late-stage attrition in the drug development pipeline. A study on imidazo-isoxazole derivatives utilized pkCSM for in-silico ADMET property analysis. nih.gov

Chemo-informatics analysis of fluorophenyl-isoxazole-carboxamide derivatives has shown that these compounds can be designed to adhere to Lipinski's rule of five, a key guideline for drug-likeness. doaj.orgresearchgate.net

Development of Advanced Analytical Probes

To further investigate the biological role of this compound and its targets, the development of specialized analytical tools is essential. Future work could involve:

Fluorescent Probes: Synthesizing fluorescently labeled derivatives of the compound to visualize its distribution and localization within cells and tissues. researchgate.net This can provide insights into its mechanism of action and help to identify its cellular targets.

Radiolabeled Ligands: Developing radiolabeled versions of the compound for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. This would allow for the non-invasive in vivo imaging of the target receptors in the brain and other organs.

Affinity-Based Probes: Designing probes that can be used for affinity chromatography or activity-based protein profiling to isolate and identify the specific proteins that interact with this compound.

The synthesis of isoxazole derivatives that can be functionalized for use as fluorescent tags has been reported, highlighting the potential for creating such probes. researchgate.net

Investigation of Emerging Biological Activities through Mechanistic Pathways

While the isoxazole scaffold is known for a range of activities, there is always the potential for discovering new therapeutic applications. rsc.orgnih.gov Future research should aim to:

High-Throughput Screening: Screening this compound and its derivatives against a wide range of biological targets and disease models to identify novel activities.

Phenotypic Screening: Utilizing cell-based phenotypic screening assays to identify compounds that produce a desired biological effect, even if the specific molecular target is initially unknown.

Mechanism of Action Studies: Once a novel activity is identified, conducting detailed mechanistic studies to elucidate the underlying biological pathways involved. This could involve techniques such as transcriptomics, proteomics, and metabolomics to gain a comprehensive understanding of the compound's effects.

The isoxazole ring is a versatile pharmacophore found in drugs with a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. nih.govresearchgate.netijpca.org For instance, certain isoxazole derivatives have shown promise as inhibitors of acetylcholinesterase, which is relevant for the treatment of Alzheimer's disease. nih.gov Others have been investigated as inhibitors of carbonic anhydrase. acs.org A series of C-nucleosides featuring a 1,2,3-triazole ring linked to an isoxazolidine (B1194047) system exhibited antiproliferative effects. mdpi.com

Q & A

Q. Q1: What synthetic methodologies are most effective for preparing 3-methyl-5-(pyrrolidin-3-yl)isoxazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves cycloaddition or hydroxylamine-mediated reactions. For example:

- Cycloaddition Approach : Nitrile oxides can react with pyrrolidine-containing alkynes under hypervalent iodine catalysis to form the isoxazole core .

- Hydroxylamine Route : Reaction of dicyanopyrrole derivatives with hydroxylamine in methanol selectively yields 5-aminoisoxazoles, which can be further functionalized with pyrrolidine groups .

- Key Variables : Solvent polarity (e.g., methanol vs. aqueous NaOH), temperature (room temp. vs. reflux), and catalyst choice (e.g., Sc(OTf)₃) critically affect regioselectivity and yield (Table 1).

Q. Table 1: Optimization of Synthesis Conditions

Q. Q2: How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include:

- HRMS : Molecular ion peaks at m/z 166.22 (M⁺) confirm the molecular formula C₉H₁₄N₂O .

- IR Spectroscopy : Stretching vibrations at 1600–1650 cm⁻¹ (C=N) and 3100–3200 cm⁻¹ (N–H) validate the isoxazole-pyrrolidine scaffold .

Advanced Research Questions

Q. Q3: How can stereochemical challenges in synthesizing enantiopure this compound derivatives be addressed?

Methodological Answer:

- Chiral Resolution : Use chiral auxiliaries (e.g., L-pyroglutamic acid) or enantioselective catalysis (e.g., Sc(III)-chiral ligand complexes) to control pyrrolidine stereochemistry .

- Dynamic Kinetic Resolution : Optimize reaction conditions (pH, solvent) to favor one enantiomer during cyclization .

- Example : (S)-3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT 418) was resolved via HPLC with a chiral stationary phase, achieving >98% enantiomeric excess .

Q. Q4: What is the structure-activity relationship (SAR) of this compound in modulating nicotinic acetylcholine receptors (nAChRs)?

Methodological Answer:

- Critical Substituents :

- Pyrrolidine Methylation : (S)-Methylation at the pyrrolidine 1-position enhances binding affinity to α4β2 nAChRs (IC₅₀ = 12 nM vs. 85 nM for unmethylated analog) .

- Isoxazole Position : 5-Substitution (vs. 3-) improves metabolic stability in vivo .

- Pharmacological Data :

- ABT 418 shows anxiolytic activity in rodent models (ED₅₀ = 0.3 mg/kg) and cognitive enhancement in Alzheimer’s models .

Q. Table 2: SAR of Key Derivatives

| Compound | Target Receptor | IC₅₀ (nM) | In Vivo Efficacy | Reference |

|---|---|---|---|---|

| (S)-ABT 418 | α4β2 nAChR | 12 | +++ | |

| 3-Methyl-5-pyrrolidine | α7 nAChR | 250 | + | |

| Des-methyl analog | α4β2 nAChR | 85 | ++ |

Q. Q5: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. CNS effects)?

Methodological Answer:

- Assay-Specific Factors :

- Cellular Models : Antimicrobial assays (e.g., MIC) use bacterial cultures, while CNS studies employ neuronal cell lines or transgenic mice .

- Concentration Range : ABT 418 exhibits anxiolytic effects at nM concentrations but requires µM levels for antimicrobial activity .

- Mechanistic Overlap : The compound’s ability to modulate ion channels (nAChRs) and membrane permeability may explain dual activity .

Q. Q6: What in vivo models are most suitable for evaluating the pharmacokinetics and toxicity of this compound?

Methodological Answer:

- Pharmacokinetics :

- Rodent Models : ABT 418 shows a plasma half-life of 2.5 hours in mice, with 60% oral bioavailability .

- BBB Penetration : LogP = 1.8 predicts moderate blood-brain barrier permeability, confirmed via microdialysis in rats .

- Toxicity Screening :

- Acute toxicity (LD₅₀ > 300 mg/kg in mice) and genotoxicity (Ames test negative) support preclinical safety .

Q. Q7: How can computational methods guide the design of derivatives with improved selectivity for α4β2 nAChRs?

Methodological Answer:

- Molecular Docking : Use X-ray structures of nAChRs (PDB: 7HD) to model ligand-receptor interactions .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with binding affinity. For example, electron-withdrawing groups at the isoxazole 3-position improve α4β2 selectivity .

Data Contradictions and Validation

- Antimicrobial vs. CNS Activity : While reports MIC values (e.g., 2 µg/mL against S. aureus), –14 focus on nM-level CNS effects. Researchers must validate activity in disease-specific models and exclude assay artifacts (e.g., solvent cytotoxicity).

- Stereochemical Discrepancies : Early studies used racemic mixtures, but enantiopure synthesis (e.g., ABT 418) resolved efficacy differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.